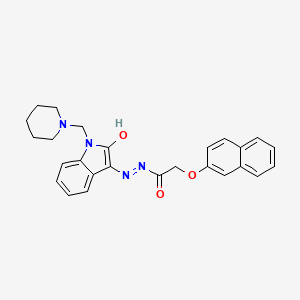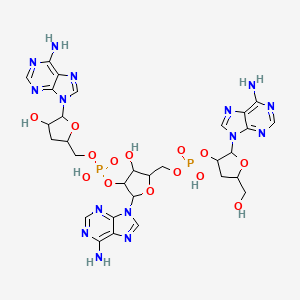
Cordycepin, adenosine, cordycepin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the Cordyceps genus of fungi. It is structurally similar to adenosine, differing only by the absence of an oxygen atom at the 3’ position of its ribose sugar. Cordycepin has been recognized for its wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various chemical reactions. One common method involves converting the 3’-hydroxyl group of adenosine to an iodide group, followed by dehalogenation to yield cordycepin. Another method involves a series of steps including 5’-OH protection, esterification, O-tosyl group removal, and deprotection. The overall yield of cordycepin from adenosine can reach up to 36% .
Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications of C. militaris, have been employed to enhance cordycepin production. Additionally, methods for the separation and purification of cordycepin from fermentation broths have been developed .
Analyse Des Réactions Chimiques
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the removal of the 3’-hydroxyl group via the Barton-McCombie reaction is a key step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of cordycepin include iodide reagents for halogenation and lithium aluminum hydride (LiAlH4) for reduction. The reactions typically occur under controlled conditions to ensure high yield and purity .
Major Products: The major product formed from these reactions is cordycepin itself, which can be further utilized in various biological and medicinal applications .
Applications De Recherche Scientifique
Cordycepin has been extensively studied for its potential therapeutic applications. In chemistry , it serves as a valuable tool for studying nucleoside analogs and their interactions with enzymes. In biology , cordycepin is used to investigate cellular processes such as RNA synthesis and signal transduction. In medicine , it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, cordycepin exhibits anti-inflammatory and immunomodulatory properties, making it a potential treatment for inflammatory diseases .
Mécanisme D'action
Cordycepin is structurally similar to adenosine but lacks the 3’-hydroxyl group. This structural difference is responsible for its unique biological activities. Similar compounds include other nucleoside analogs such as 2’-deoxyadenosine and 3’-deoxyuridine. cordycepin’s ability to interfere with RNA synthesis and modulate key signaling pathways distinguishes it from these analogs .
Comparaison Avec Des Composés Similaires
- Adenosine
- 2’-Deoxyadenosine
- 3’-Deoxyuridine
Cordycepin’s unique properties and wide range of biological activities make it a compound of significant interest in scientific research and therapeutic development.
Propriétés
Numéro CAS |
125207-77-4 |
|---|---|
Formule moléculaire |
C30H37N15O14P2 |
Poids moléculaire |
893.7 g/mol |
Nom IUPAC |
[2-(6-aminopurin-9-yl)-5-[[[2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(47)1-13(56-28)4-53-61(51,52)59-21-20(48)16(57-30(21)45-11-42-19-24(33)36-8-39-27(19)45)5-54-60(49,50)58-15-2-12(3-46)55-29(15)44-10-41-18-23(32)35-7-38-26(18)44/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
Clé InChI |
ISOCSPMOJFLOCU-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5CC(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)
![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)



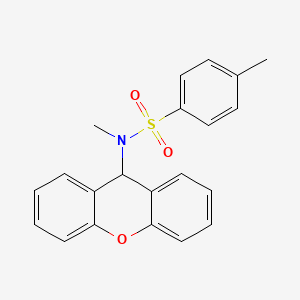
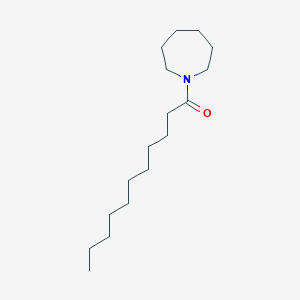

![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
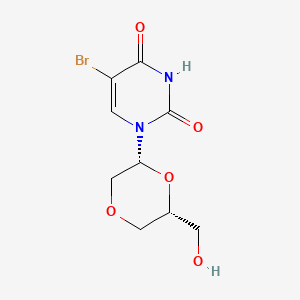
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
